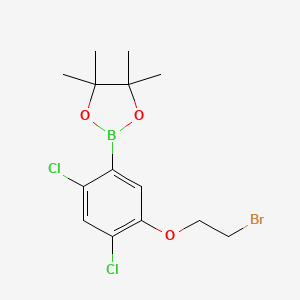

![molecular formula C18H18N4O4 B2659213 N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline CAS No. 672949-60-9](/img/structure/B2659213.png)

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline (NDPCA) is an organic compound used in a variety of scientific research applications. It is a derivative of aniline and is a colorless solid at room temperature. NDPCA has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Kinetic Studies and Mechanism Insights

One study explores the kinetics and mechanisms of the reactions of anilines with ethyl S-(2,4-dinitrophenyl) thiocarbonate, offering insights into the stability of tetrahedral intermediates and the reactivity of anilines towards carbonyl groups (Castro et al., 1999). This research enhances our understanding of how structural variations in anilines and thiocarbonates influence reaction mechanisms and outcomes.

Synthesis of Heteroaryl Derivatives

Another study focuses on the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives using 1-(2,4-dinitrophenyl)-5-nitrouracil, highlighting the influence of the uracil ring's H-3 proton on the reaction course (Gondela & Walczak, 2007). This study contributes to the development of new compounds with potential pharmaceutical applications.

Photolysis and Novel Compound Formation

Research into the photolysis of N-2,4-dinitrophenyl-α-amino-acids sheds light on the formation of 2-substituted 6-nitrobenzimidazole 1-oxides, illustrating the complex pH-dependent behavior of these reactions (Neadle & Pollitt, 1967). This work opens avenues for exploring novel synthetic pathways and understanding the behavior of nitrophenyl-amino acids under light.

Catalysis and Polymerization Studies

Investigations into (benzimidazolylmethyl)amine ZnII and CuII carboxylate complexes reveal their potential as catalysts for the polymerization of ε-caprolactone, showcasing the structural, mechanistic, and kinetic aspects of these reactions (Attandoh, Ojwach, & Munro, 2014). Such studies contribute to the development of new materials with specific properties.

Corrosion Inhibition and Material Science

The synthesis and characterization of novel Schiff base compounds demonstrate their effectiveness as corrosion inhibitors on mild steel surfaces, linking chemical structure to performance in inhibiting corrosion (Daoud et al., 2014). This research has implications for the protection of materials in aggressive environments.

特性

IUPAC Name |

N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-21(24)14-10-11-16(18(12-14)22(25)26)15-8-4-5-9-17(15)20-19-13-6-2-1-3-7-13/h1-3,6-7,10-12,15,19H,4-5,8-9H2/b20-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXSWWMDCILEOR-JZJYNLBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=CC=CC=C2)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/NC2=CC=CC=C2)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/no-structure.png)

![8-methoxy-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2659131.png)

![3-methyl-5-((3-(thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2659133.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5-ethylpyrimidine](/img/structure/B2659138.png)

![8-Oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene-5-sulfonamide](/img/structure/B2659144.png)

![8-chloro-2-(2-(3-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2659145.png)

![1-(4-fluorophenyl)-4-(4-methoxyphenyl)-N-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2659147.png)